molecular formula C18H21N3O2 B5890960 3-(2-ETHYLBUTANAMIDO)-N-(PYRIDIN-3-YL)BENZAMIDE

3-(2-ETHYLBUTANAMIDO)-N-(PYRIDIN-3-YL)BENZAMIDE

Cat. No.: B5890960
M. Wt: 311.4 g/mol
InChI Key: HFEXHGJZZCQLIJ-UHFFFAOYSA-N
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Description

3-(2-Ethylbutanamido)-N-(pyridin-3-yl)benzamide is a complex organic compound that features both amide and pyridine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethylbutanamido)-N-(pyridin-3-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of 2-ethylbutanamide: This can be achieved by reacting 2-ethylbutanoic acid with ammonia or an amine under dehydrating conditions.

    Coupling with Pyridine Derivative: The 2-ethylbutanamide is then coupled with a pyridine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of Benzamide: The final step involves the reaction of the intermediate with benzoyl chloride to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethylbutanamido)-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amide or pyridine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted amides or pyridines.

Scientific Research Applications

3-(2-Ethylbutanamido)-N-(pyridin-3-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-ethylbutanamido)-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methylbutanamido)-N-(pyridin-3-yl)benzamide
  • 3-(2-Ethylhexanamido)-N-(pyridin-3-yl)benzamide
  • 3-(2-Propylbutanamido)-N-(pyridin-3-yl)benzamide

Uniqueness

3-(2-Ethylbutanamido)-N-(pyridin-3-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(2-ethylbutanoylamino)-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-3-13(4-2)17(22)20-15-8-5-7-14(11-15)18(23)21-16-9-6-10-19-12-16/h5-13H,3-4H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEXHGJZZCQLIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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